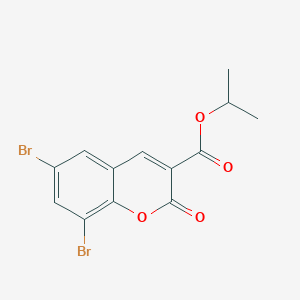

isopropyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate

Description

Properties

IUPAC Name |

propan-2-yl 6,8-dibromo-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Br2O4/c1-6(2)18-12(16)9-4-7-3-8(14)5-10(15)11(7)19-13(9)17/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZPOYZOXYWHEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC2=CC(=CC(=C2OC1=O)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Br2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate typically involves the bromination of a chromene precursor followed by esterification. One common method involves the bromination of 2-oxo-2H-chromene-3-carboxylic acid using bromine in the presence of a suitable solvent and catalyst. The resulting dibromo compound is then esterified with isopropanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Hydrolysis: Aqueous acid or base solutions.

Major Products

Substitution: Products with different substituents replacing the bromine atoms.

Reduction: 6,8-dibromo-2-hydroxy-2H-chromene-3-carboxylate.

Hydrolysis: 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid.

Scientific Research Applications

Isopropyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects due to its structural similarity to bioactive chromenes.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of isopropyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the oxo group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Insights:

- The dichloro analog (CAS 2199-86-2) exhibits reduced steric bulk, favoring hydrogen bonding via its free carboxylic acid group .

- Ester Group Impact : The isopropyl ester introduces steric hindrance, which may reduce crystallization efficiency compared to ethyl or methyl esters. For example, the ethyl analog (CAS 2199-89-5) has a confirmed crystal structure, suggesting smaller esters facilitate tighter packing .

- Functional Group Trade-offs : Carboxylic acid derivatives (e.g., CAS 2199-86-2) prioritize hydrogen bonding, while esterified variants (e.g., methyl or isopropyl) emphasize lipophilicity, which is critical for bioavailability in pharmaceutical applications .

Research Findings:

- Crystallography : Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate (CAS 2199-89-5) has been structurally resolved using programs like SHELX, highlighting the role of bromine in directing molecular packing .

- Similarity Metrics : The methyl chloro derivative (CAS 91058-98-9) shows a high similarity score (1.00), likely due to conserved ester and chromene motifs, despite differing halogenation patterns .

- Synthetic Flexibility : Substitution at positions 6 and 8 with halogens (Br/Cl) and ester groups (methyl/ethyl/isopropyl) allows tunability for applications in materials science or medicinal chemistry .

Biological Activity

Isopropyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is a synthetic compound belonging to the chromene family, characterized by its unique structure and potential biological activities. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula: C12H9Br2O4

- CAS Number: 3855-87-6

- Molecular Weight: 357.01 g/mol

The chromene ring system contributes to its biological properties, particularly in pharmacological applications.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for combating oxidative stress in biological systems. A study demonstrated that derivatives of chromenes have the ability to scavenge free radicals effectively, thus protecting cells from oxidative damage .

Enzyme Inhibition

One of the notable biological activities of related compounds includes the inhibition of phospholipase A2 (sPLA2). For instance, methyl 2-oxo-2H-chromene-3-carboxylate has been shown to irreversibly inhibit sPLA2 from Crotalus durissus ruruima venom with an IC50 of 3.1 ± 0.06 nmol . This suggests that this compound may also exhibit similar inhibitory effects, which could be explored further in pharmacological studies.

Case Study: Anticancer Potential

A significant area of interest is the anticancer potential of chromene derivatives. In vitro studies have shown that chromene compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death. For example, certain chromenes have been reported to activate caspase pathways and inhibit tumor growth in animal models .

Table: Summary of Biological Activities

| Activity Type | Compound | IC50/Effect | Reference |

|---|---|---|---|

| Antioxidant | Isopropyl 6,8-dibromo... | Effective scavenging | |

| Enzyme Inhibition | Methyl 2-oxo... | IC50 = 3.1 ± 0.06 nmol | |

| Anticancer | Chromene Derivatives | Induces apoptosis |

The mechanisms through which this compound exerts its biological effects may involve:

- Antioxidant Mechanisms : The ability to neutralize reactive oxygen species (ROS), thereby reducing oxidative stress.

- Enzyme Interaction : Binding to active sites of enzymes like sPLA2, leading to inhibition and altered metabolic pathways.

- Cell Signaling Modulation : Influencing pathways related to cell proliferation and apoptosis, particularly in cancer cells.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing isopropyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves bromination of a precursor coumarin derivative (e.g., 2-oxo-2H-chromene-3-carboxylate) using brominating agents like in a polar aprotic solvent (e.g., DMF). Optimization includes controlling stoichiometry (1:2 molar ratio for dibromination), temperature (60–80°C), and reaction time (6–12 hours) to minimize side products like mono-brominated intermediates or over-bromination . Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (acetone/ethanol) ensures high purity.

Q. How can crystallographic data for this compound be reliably obtained, and what challenges arise during refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals must be grown via slow evaporation in solvents like acetone or DMF. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Refinement using SHELXL (via Olex2 interface) requires careful handling of disorder in bromine substituents and validating hydrogen bonding networks. Common issues include twinning due to halogen-halogen interactions and low-resolution data from poor crystal quality .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- NMR : and NMR (DMSO-d6 or CDCl3) confirm substitution patterns. Discrepancies in peak splitting (e.g., allylic protons vs. bromine-induced deshielding) are resolved by 2D techniques (COSY, HSQC).

- MS : High-resolution ESI-MS validates molecular weight, but bromine isotope patterns (1:1 ratio for two Br atoms) must be distinguished from impurities.

- IR : Stretching frequencies for carbonyl (C=O, ~1700 cm) and ester (C-O, ~1250 cm) groups confirm functional groups .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., halogen bonding) influence the solid-state packing and reactivity of this compound?

- Methodological Answer : Bromine atoms participate in Type-II halogen bonds () and -stacking interactions, dictating crystal packing. Graph-set analysis (via Mercury software) identifies motifs like rings from hydrogen bonds. Reactivity studies (e.g., Suzuki coupling) require pre-analysis of steric hindrance from bromine substituents using DFT calculations (Gaussian 16, B3LYP/6-31G**) to predict regioselectivity .

Q. What strategies address contradictory biological activity data in pharmacological studies (e.g., anti-inflammatory vs. cytotoxicity)?

- Methodological Answer : Contradictions arise from assay-specific conditions (e.g., cell line variability, concentration thresholds). Systematic approaches include:

- Dose-response curves (IC50/EC50 comparisons across 3+ cell lines).

- Mechanistic studies (e.g., COX-2 inhibition assays vs. apoptosis markers like caspase-3).

- Meta-analysis of structurally analogous coumarins (e.g., 6,8-dichloro derivatives) to isolate bromine-specific effects .

Q. How can computational modeling predict the compound’s behavior in complex systems (e.g., enzyme binding or photostability)?

- Methodological Answer :

- Docking Studies : AutoDock Vina models interactions with target proteins (e.g., COX-2). Bromine’s hydrophobic and electron-withdrawing effects are parameterized using AMBER force fields.

- Photodegradation : TD-DFT calculations (wB97XD/def2-TZVP) simulate UV-Vis spectra and identify degradation pathways (e.g., C-Br bond cleavage under UV light) .

Q. What methodologies resolve discrepancies in synthetic yields reported across literature?

- Methodological Answer : Yield variability stems from trace moisture (deactivating brominating agents) or solvent purity. Robust protocols include:

- Moisture Control : Rigorous drying of glassware and solvents (molecular sieves).

- In-situ Monitoring : Reaction progress tracked via TLC (UV/iodine staining) or inline FTIR.

- Statistical Optimization : Design of Experiments (DoE) with variables like temperature and catalyst loading to identify critical factors .

Methodological Frameworks

Q. How should researchers integrate crystallographic data with spectroscopic results to resolve structural ambiguities?

- Methodological Answer : Cross-validation via:

- Overlay Analysis : Compare SC-XRD bond lengths/angles with DFT-optimized geometries.

- Hirshfeld Surfaces : Quantify intermolecular contacts (CrystalExplorer) and correlate with NMR NOE effects.

- Dynamic NMR : Detect conformational flexibility (e.g., ester rotation) not captured in static XRD models .

Q. What theoretical frameworks guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Pharmacophore Modeling : Identify critical moieties (e.g., bromine for lipophilicity, ester for membrane permeability).

- SAR Studies : Synthesize analogs (e.g., replacing isopropyl with cyclopropyl) and correlate substituent effects with activity trends.

- Free-Wilson Analysis : Decompose bioactivity contributions of individual substituents using multivariate regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.